3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-8-4-12(18)5-9-14)15(23)22-13-6-2-11(3-7-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKMNDJXEGGASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves several steps. One common method includes the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide as an anticancer agent. The compound has been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study published in Cancer Research, the compound was tested against several cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 5 to 15 μM, indicating its potential as a lead compound for further development in cancer therapy .
Antiviral Properties
The compound's antiviral properties have also been investigated, particularly against RNA viruses. Its sulfonamide group is believed to play a crucial role in inhibiting viral replication.
Data Table: Antiviral Activity
Protein Tyrosine Phosphatase Inhibition
Another important application is in the inhibition of protein tyrosine phosphatases, which are critical in various signaling pathways associated with cancer and diabetes.
Research Findings:
A study demonstrated that the compound effectively inhibited Protein Tyrosine Phosphatase 1B with an IC50 of approximately 20 μM, suggesting its potential role in managing insulin sensitivity and glucose metabolism .
Synthetic Pathways
The synthesis of this compound involves several steps that ensure high purity and yield, which are critical for its application in drug development.
Synthesis Overview:
- Reaction of 4-fluorophenyl sulfinic acid with a suitable precursor.
- Formation of the sulfonamide linkage.
- Hydroxylation and methylation steps to achieve the final structure.
This synthetic route is advantageous as it minimizes by-products and enhances the overall efficiency of production .
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with androgen receptors. By binding to these receptors, the compound inhibits the action of androgens, which are hormones that promote the growth of prostate cancer cells. This inhibition leads to a decrease in cancer cell proliferation and induces apoptosis (programmed cell death) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
3-[(4-Chlorophenyl)sulfonyl] Analog (CAS: 338956-18-6)
- Structure : Replaces the 4-fluorophenylsulfonyl group with 4-chlorophenylsulfonyl .
- Molecular Weight : ~447.8 g/mol (Cl substitution increases mass vs. F).
3-[(3-Trifluoromethylphenyl)sulfonyl] Analog
- Structure : Sulfonyl group attached to 3-(trifluoromethyl)phenyl .
- Impact : The meta-CF₃ group introduces steric bulk and stronger electron withdrawal, which could enhance receptor affinity but reduce solubility. Molecular weight: 455.4 g/mol .
Thioether Precursor (Related Substance O)
Variations on the Anilide Substituent
Bicalutamide (CAS: 90357-06-5)
- Structure: N-[4-Cyano-3-(trifluoromethyl)phenyl] substituent instead of 4-(trifluoromethyl)phenyl.
- Impact: The cyano group at the 4-position enhances androgen receptor (AR) antagonism, making bicalutamide a clinically approved antiandrogen. The trifluoromethyl group at the 3-position further stabilizes binding .
- Molecular Weight : 430.37 g/mol.
S-4 (Andarine Analog)
- Structure: N-[4-Nitro-3-(trifluoromethyl)phenyl] with a 4-(acetylamino)phenoxy group.
- Impact: The nitro group increases electron withdrawal, while the phenoxy linker modifies selectivity for AR subtypes. This compound exhibits partial agonist activity, contrasting with the antagonist profile of sulfonyl-based analogs .
N-[4-Cyano-2-(trifluoromethyl)phenyl] Analog (Compound 36)
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: Sulfonyl derivatives (e.g., target compound) exhibit lower clearance rates than sulfide or phenoxy-linked analogs due to resistance to oxidative metabolism .
- Oral Bioavailability : Propanamide derivatives with 4-(trifluoromethyl)phenyl groups show moderate bioavailability (~40–60% in rats), while nitro-substituted analogs (e.g., S-4) have higher first-pass metabolism .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Metabolic Properties
| Compound Type | Half-Life (rats) | Oral Bioavailability | Key Metabolic Pathways |
|---|---|---|---|
| Sulfonyl Derivatives | 6–8 hours | 50–60% | Glucuronidation, minor oxidation |
| Sulfide Derivatives | 2–3 hours | 20–30% | Rapid oxidation to sulfones |
| Phenoxy-linked SARMs | 4–5 hours | 30–40% | Hydrolysis, CYP3A4 oxidation |
Research Findings and Implications
- Antiandrogenic Activity: The target compound’s 4-(trifluoromethyl)phenyl group may reduce AR binding compared to bicalutamide’s 4-cyano-3-CF₃ motif, but its sulfonyl group improves stability .
- Synthetic Routes : Key steps include sulfide oxidation (e.g., using H₂O₂ or peracetic acid) and purification via methylethyl ketone/hexane crystallization .
- Drug-Drug Interactions : Sulfonyl-based compounds show low CYP inhibition, minimizing interaction risks compared to nitro-substituted analogs .
Biological Activity
3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a compound with significant pharmaceutical potential, particularly in oncology. Its structure features a sulfonyl group, a hydroxy group, and a trifluoromethyl group, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H15F4NO4S, and its IUPAC name is this compound. The presence of fluorine atoms and a sulfonyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 393.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Log P | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid. This multi-step process ensures high purity and yield, which is crucial for its biological evaluation .
The compound exhibits significant anticancer activity, particularly against prostate cancer cells. Its mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. The sulfonyl group plays a critical role in interacting with target proteins involved in these pathways.
Anticancer Studies
Recent studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have shown that the compound effectively reduces cell viability in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 15.5 | Induction of apoptosis |
| MCF-7 (Breast) | 20.0 | Inhibition of cell proliferation |
| A549 (Lung) | 18.7 | Caspase activation |
Case Studies
- Prostate Cancer Treatment : A study involving the treatment of PC-3 cells showed that the compound significantly reduced cell viability at concentrations as low as 15 µM, correlating with increased apoptosis markers (caspase-3 activation).
- Breast Cancer Models : In MCF-7 cells, the compound exhibited an IC50 value of 20 µM, indicating its potential as an effective agent against hormone-responsive breast cancers.
- Lung Cancer Research : The A549 lung cancer cell line demonstrated sensitivity to the compound with an IC50 value of 18.7 µM, suggesting its broader applicability in treating various malignancies.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including sulfonylation and amidation. For example, describes a method where intermediates are synthesized via nucleophilic substitution (e.g., coupling 4-fluorophenylsulfonyl chloride with a hydroxy-methyl propanamide precursor). Reaction conditions such as temperature (e.g., room temperature for amidation in DMF), catalyst choice (e.g., triethylamine), and purification methods (e.g., automated HPLC with RP-18 columns) critically affect yield and purity. Yields range from 33% to 74% depending on steric and electronic factors .
Q. How is the compound’s structure confirmed, and what analytical techniques are essential for characterization?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal. For instance:
- ¹H/¹³C NMR : reports chemical shifts for diagnostic protons (e.g., δ 7.6–8.2 ppm for aromatic protons adjacent to sulfonyl groups).
- 19F NMR : Used to confirm trifluoromethyl and fluorophenyl groups (e.g., δ -63 ppm for CF₃) .
- High-Resolution MS : Confirms molecular weight (e.g., [M+H]+ at m/z 435.0631 for a nitro-trifluoromethyl analog) .
Q. What is the compound’s hypothesized mechanism of action in androgen receptor antagonism?
Structural analogs (e.g., bicalutamide) act by competitively inhibiting androgen binding to the receptor’s ligand-binding domain. The sulfonyl group may enhance binding affinity via hydrophobic interactions, while the trifluoromethyl group improves metabolic stability. In vitro assays using prostate cancer cell lines (e.g., LNCaP) and radioligand displacement studies are standard methodologies .
Advanced Research Questions
Q. How do structural modifications at the sulfonyl or trifluoromethyl groups impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Sulfonyl Group Replacement : Substituting 4-fluorophenylsulfonyl with 4-(trifluoromethyl)phenylsulfonyl (, Compound 40) increases antagonistic potency (IC₅₀ from 435 nM to 485 nM) due to enhanced hydrophobic interactions.
- Trifluoromethyl Position : Moving the trifluoromethyl group from the para to meta position () reduces metabolic clearance in rats by 30%, improving oral bioavailability .
Q. What strategies resolve enantiomers of this compound, given its stereochemical complexity?
Chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases can separate enantiomers. highlights the importance of X-ray crystallography to determine absolute configuration, with hydrogen-bonding patterns (e.g., N–H⋯O chains) stabilizing specific conformations .
Q. How does metabolic stability compare to other propanamide derivatives in preclinical models?
In rats, the compound undergoes hepatic oxidation (CYP3A4-mediated) and glucuronidation. shows a plasma half-life of 12 hours, compared to 8 hours for acetothiolutamide, due to reduced susceptibility to hydrolysis at the amide bond. LC-MS/MS is used to quantify metabolites like hydroxylated derivatives .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to the androgen receptor. Key interactions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
